molecular formula C9H7BrN2O B1281615 7-Bromo-1-methyl-1H-quinoxalin-2-one CAS No. 82019-32-7

7-Bromo-1-methyl-1H-quinoxalin-2-one

Cat. No. B1281615
CAS RN: 82019-32-7
M. Wt: 239.07 g/mol
InChI Key: NNVQENRTPCMCNA-UHFFFAOYSA-N
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Description

7-Bromo-1-methyl-1H-quinoxalin-2-one (7-Bromo-1-Methyl-QX) is an organic compound that is widely used in various scientific research applications. It is a derivative of quinoxalin-2-one, which is a heterocyclic compound containing two nitrogen atoms. 7-Bromo-1-Methyl-QX is a versatile compound that has been used in a number of different fields, such as organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis of Derivatives

  • 7-Bromo-1-methyl-1H-quinoxalin-2-one serves as a starting point for synthesizing a range of derivatives. Studies have shown successful synthesis of various 2-substituted 3-(tri(di)fluoromethyl)quinoxalines, including bromo, chloro, and other derivatives, demonstrating its versatility as a chemical precursor (Didenko et al., 2015).

Radiation-Induced Reduction Studies

  • This compound has been studied in the context of radiation-induced reduction. Research indicates its potential as a subject for understanding the kinetics and spectral characteristics of transients formed in reactions involving hydrated electrons, highlighting its utility in radiation chemistry studies (Skotnicki et al., 2016).

Antibacterial Activity

  • Some derivatives of this compound have shown promising antibacterial properties. For instance, specific derivatives have exhibited significant in vitro activity against pathogens important in veterinary medicine, underscoring its potential in developing new antibacterial agents (Dirlam et al., 1983).

Molecular Modeling and Anticancer Activity

  • Molecular modeling studies on quinoxaline derivatives, including those related to this compound, suggest their potential as anticancer agents. These compounds have been investigated as inhibitors of c-Met kinase, associated with various human cancers, showing significant cytotoxic effects on tumor cell lines (Abbas et al., 2015).

Neuroprotective Potential

  • Derivatives of this compound have been explored for their neuroprotective properties. For example, certain 7-bromo substituted compounds have shown high affinity to the glycine site of the NMDA receptor, indicating potential applications in neuroprotection and treatment of cerebral ischemia (Acklin et al., 1998).

Ultraviolet Spectrometry

  • The compound's derivatives have been subject to ultraviolet spectrometry, highlighting their potential as fungicides, neuroprotectants, and in other pharmacological applications. The studies on UV absorption spectra contribute to understanding their electronic properties (Yang et al., 2003).

Nonlinear Optical Chromophores

  • Research has been conducted on using isomeric derivatives as precursors for nonlinear optical chromophores, indicating the compound's potential in the field of materials science and photonics (Sharipova et al., 2017).

Antimicrobial Agents

  • Novel quinoxalines, related to this compound, have been synthesized and evaluated for their antimicrobial activity. This underscores its significance in the development of new antimicrobial agents (Refaat et al., 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

    Physicochemical Properties

    The molecular weight of 7-Bromo-1-methyl-1H-quinoxalin-2-one is 239.07 g/mol . It is a solid at room temperature .

    Pharmacokinetics

    The compound has high gastrointestinal absorption and is BBB permeant, which means it can cross the blood-brain barrier .

    Lipophilicity and Solubility

    The compound has a Log Po/w (iLOGP) of 2.1, indicating its lipophilicity . It has a solubility of 0.359 mg/ml .

    Safety Information

    The compound has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335, indicating potential hazards upon exposure .

Biochemical Analysis

Biochemical Properties

7-Bromo-1-methyl-1H-quinoxalin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, including CYP1A2 . This interaction can affect the metabolism of other compounds processed by these enzymes. Additionally, this compound has shown potential as a modulator of GABA receptors, which are crucial for neurotransmission .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis . Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of cytochrome P450 enzymes involves binding to the active site of these enzymes, preventing the metabolism of their substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating neurotransmission and reducing oxidative stress . At high doses, this compound can cause toxic effects, including liver damage and neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. For example, cytochrome P450 enzymes metabolize this compound into various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus . Its distribution within tissues can also affect its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Its subcellular localization can also affect its interactions with other biomolecules and its overall biological activity .

properties

IUPAC Name

7-bromo-1-methylquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-12-8-4-6(10)2-3-7(8)11-5-9(12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVQENRTPCMCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)N=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510861
Record name 7-Bromo-1-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82019-32-7
Record name 7-Bromo-1-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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